molecular formula C16H9IN2O3 B069113 Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- CAS No. 169038-38-4

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-

Cat. No. B069113
M. Wt: 404.16 g/mol
InChI Key: BODHONFKPSQHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds and has a complex structure.

Mechanism Of Action

The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is not fully understood. However, several studies have suggested that it exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- has been shown to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and inhibit DNA synthesis, leading to the inhibition of cancer cell proliferation. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in angiogenesis and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- in lab experiments is its potential as a cytotoxic agent against cancer cells. It can be used to study the mechanism of action of cytotoxic compounds and to develop new anticancer drugs. However, one of the limitations is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to optimize its cytotoxicity. Another area of interest is the development of new synthetic methods for the production of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- and its analogs, which can lead to the discovery of new bioactive compounds. Additionally, studies on the pharmacokinetics and toxicity of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- are needed to evaluate its potential as a drug candidate.
In conclusion, Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a synthetic compound that has shown potential as a cytotoxic agent against cancer cells and as a therapeutic agent for the treatment of inflammatory diseases. Its complex structure and synthesis method have made it a challenging compound to study, but further research is needed to fully understand its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a complex process that involves several steps. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then subjected to several chemical transformations to obtain the final product.

Scientific Research Applications

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

CAS RN

169038-38-4

Product Name

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-

Molecular Formula

C16H9IN2O3

Molecular Weight

404.16 g/mol

IUPAC Name

8-iodo-4-methoxyindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C16H9IN2O3/c1-22-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17)5-6-11(10)19(15)16(9)21/h2-7H,1H3

InChI Key

BODHONFKPSQHDK-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I

Canonical SMILES

COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I

synonyms

Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-

Origin of Product

United States

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